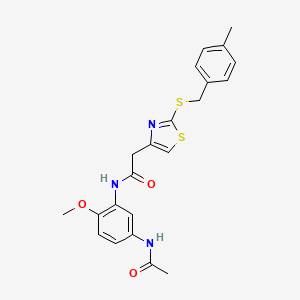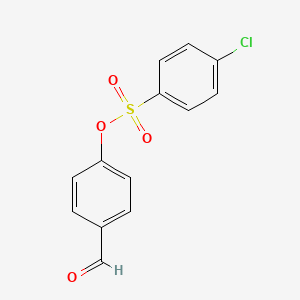
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CTB or Cholera Toxin B Subunit, which is a non-toxic subunit of cholera toxin. CTB has been found to have numerous applications in scientific research, including as a tool for studying the mechanisms of cellular trafficking and as a potential vaccine adjuvant.
Mechanism of Action
The mechanism of action of CTB involves its ability to bind specifically to the GM1 ganglioside receptor. This receptor is present on the surface of many different cell types, including intestinal cells and immune cells. By binding to this receptor, CTB can be internalized into cells, where it can then be used to study cellular trafficking or enhance the immune response.
Biochemical and Physiological Effects
CTB has been found to have numerous biochemical and physiological effects. One of the main effects of CTB is its ability to bind specifically to the GM1 ganglioside receptor. This binding can lead to the internalization of CTB into cells, where it can be used to study cellular trafficking or enhance the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CTB in lab experiments is its specificity for the GM1 ganglioside receptor. This specificity allows for the precise tracking of molecules within cells and between cells. Additionally, CTB has been found to be a potent vaccine adjuvant, which could enhance the efficacy of vaccines against a variety of diseases.
One limitation of using CTB in lab experiments is its potential toxicity. While CTB is a non-toxic subunit of cholera toxin, it can still cause adverse effects in some individuals. Additionally, the use of CTB in lab experiments can be expensive and time-consuming.
Future Directions
There are numerous future directions for the study of CTB. One potential direction is the development of new vaccine adjuvants based on CTB. Researchers could modify the structure of CTB to enhance its adjuvant properties, or combine CTB with other adjuvants to create more potent vaccines.
Another potential direction is the use of CTB as a tool for studying the mechanisms of cellular trafficking in disease states. By studying the movement of molecules within cells and between cells in disease states, researchers could gain a better understanding of the underlying mechanisms of these diseases and potentially develop new treatments.
Conclusion
In conclusion, CTB is a chemical compound that has numerous potential applications in scientific research. Its specificity for the GM1 ganglioside receptor makes it a valuable tool for studying cellular trafficking and enhancing the immune response. While there are some limitations to its use in lab experiments, the potential benefits of CTB make it an important area of study for future research.
Synthesis Methods
The synthesis of CTB involves the use of various chemical reagents and techniques. One common method for synthesizing CTB involves the use of recombinant DNA technology. This process involves the insertion of the CTB gene into a bacterial host, which then produces large quantities of the protein. The protein is then purified using various chromatography techniques.
Scientific Research Applications
CTB has been extensively studied for its potential applications in scientific research. One of the main applications of CTB is as a tool for studying the mechanisms of cellular trafficking. CTB has been found to bind specifically to the GM1 ganglioside receptor, which is present on the surface of many different cell types. By binding to this receptor, CTB can be used to track the movement of molecules within cells and between cells.
Another potential application of CTB is as a vaccine adjuvant. Adjuvants are substances that are added to vaccines to enhance the immune response. CTB has been found to be a potent adjuvant, and has been used in preclinical studies to enhance the efficacy of vaccines against a variety of diseases.
properties
IUPAC Name |
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-9-19(10-8-17)16(20)14-6-4-13(5-7-14)15-18-12(2)11-21-15/h4-7,11H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAIAXOPQLZKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-1-[3-({1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)phenyl]-2-azetanone](/img/structure/B2629348.png)
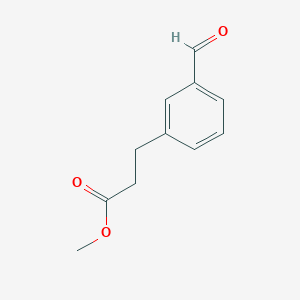

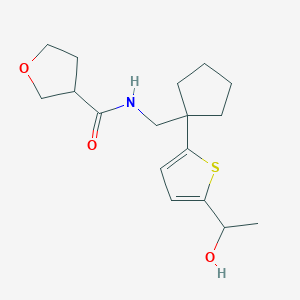
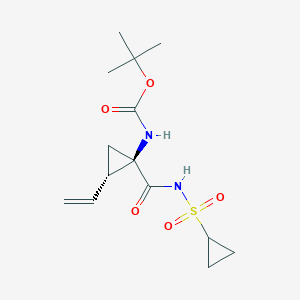
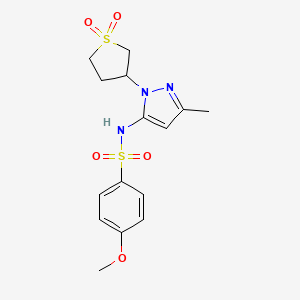
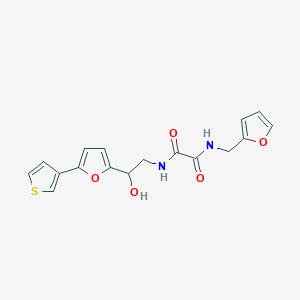
![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629358.png)
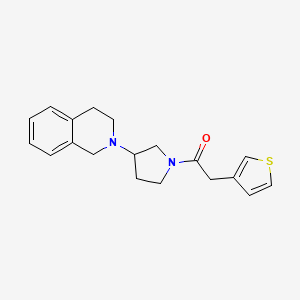
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate](/img/structure/B2629363.png)
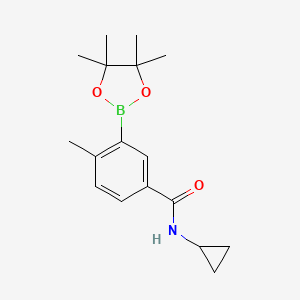
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2629367.png)
